molecular formula C11H20O4 B7909420 Butyl butyryllactate

Butyl butyryllactate

Cat. No.: B7909420
M. Wt: 216.27 g/mol
InChI Key: CNSKPKFRZWONQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl butyryllactate is an organic compound with the molecular formula C11H20O4. It is an ester derived from the reaction of butanol and 2-hydroxy-2-methyl-3-oxohexanoic acid. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl butyryllactate typically involves the esterification reaction between butanol and 2-hydroxy-2-methyl-3-oxohexanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-hydroxy-2-methyl-3-oxohexanoic acid.

    Reduction: Formation of butyl 2-hydroxy-2-methylhexanoate.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butyl butyryllactate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Butyl butyryllactate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Butyl 2-hydroxy-2-methyl-3-oxobutanoate
  • Butyl 2-hydroxy-2-methyl-3-oxopentanoate
  • Butyl 2-hydroxy-2-methyl-3-oxoheptanoate

Comparison: Butyl butyryllactate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

butyl 2-hydroxy-2-methyl-3-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-6-8-15-10(13)11(3,14)9(12)7-5-2/h14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKPKFRZWONQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)(C(=O)CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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